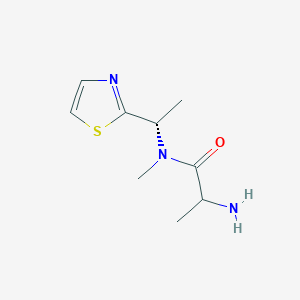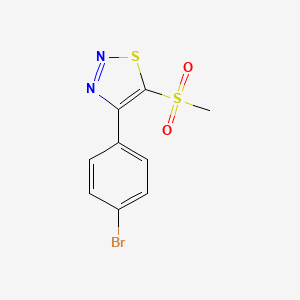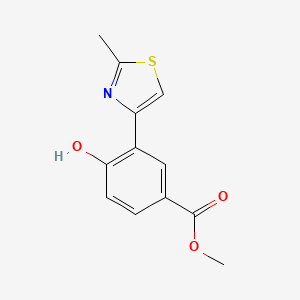![molecular formula C13H9BrN2 B11796160 2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)
2-Bromo-5-phenyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a phenyl group in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-phenyl-1H-benzo[d]imidazole can be achieved through several methods. One common method involves the cyclization of o-phenylenediamine with a brominated aromatic aldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Another method involves the use of palladium-catalyzed N-arylation and copper-catalyzed C-H functionalization/C-N bond formation. This one-pot synthesis starts from N-phenylbenzimidamides and iodobenzenes or bromobenzenes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzimidazoles can be formed.
Oxidation Products: N-oxides of benzimidazole derivatives.
Reduction Products: Dehalogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-5-phenyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-phenyl-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The presence of the bromine atom and phenyl group enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
2-Bromo-5-phenyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Bromo-1H-benzimidazole: Lacks the phenyl group, which may affect its binding affinity and specificity.
5-Phenyl-1H-benzo[d]imidazole:
The uniqueness of this compound lies in the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H9BrN2 |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
2-bromo-6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H9BrN2/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
Clave InChI |
LQXLOMLTUDALGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)




